Regioisomeric PfDHODH Inhibition: 5-Hydroxy (1a) vs. 3-Hydroxy (2a) vs. Trichlorophenyl Analog (2c)
In a direct head-to-head PfDHODH enzymatic assay at 50 μM inhibitor concentration, the ethyl ester of the 5-hydroxy regioisomer (compound 1a, directly corresponding to the esterified form of the target compound's core) showed no statistically significant inhibition (n.i.), whereas the 3-hydroxy regioisomer (2a, 4-chlorophenyl analog) gave 15 ± 2% inhibition, and the 2,4,6-trichlorophenyl-3-hydroxy analog (2c) achieved 30 ± 2% inhibition—outperforming the known reference inhibitor diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate (3c) at 19 ± 1% inhibition [1]. This establishes that the 5-hydroxy/3-oxo tautomeric form at the pyrazole core fundamentally alters target engagement relative to the 3-hydroxy isomer.
| Evidence Dimension | PfDHODH enzymatic inhibition (% inhibition at 50 μM) |
|---|---|
| Target Compound Data | Compound 1a (ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate): n.i. (no inhibition) |
| Comparator Or Baseline | Compound 2a (ethyl 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate): 15 ± 2%; Compound 2c (ethyl 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate): 30 ± 2%; Reference inhibitor 3c: 19 ± 1% |
| Quantified Difference | 5-OH regioisomer: 0% inhibition; 3-OH regioisomer: 15%; Trichlorophenyl-3-OH: 30% (Δ = 15 percentage points vs. 2a; Δ = 11 percentage points vs. reference 3c) |
| Conditions | Colorimetric DCIP reduction assay; PfDHODH recombinant enzyme; inhibitor concentration 50 μM; rate measured at 25 min vs. uninhibited control; n ≥ 3 independent determinations |
Why This Matters
For PfDHODH-targeted antimalarial screening, the 5-hydroxy regioisomer (related to the target compound) is categorically inactive, meaning procurement of the correct regioisomer—verifiable by NMR chemical shift of H–C(3) at ~7.9 ppm vs. H–C(5) at ~8.9 ppm [1]—is critical to avoid false-negative screening results.
- [1] Medved T, et al. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. 2022;27(15):4764. Table 4, Section 3. View Source
